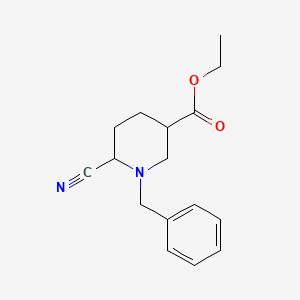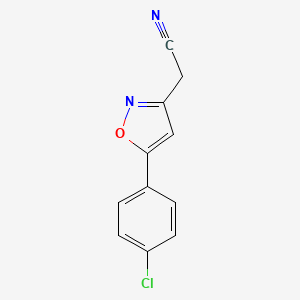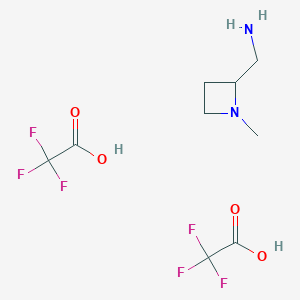![molecular formula C13H9Cl2NO4S B2503576 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid CAS No. 312274-91-2](/img/structure/B2503576.png)
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid is a compound that can be associated with a variety of chemical and biological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated, which can give insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds, such as 4-chloro-3-sulfamoyl benzoic acid derivatives, involves reactions with carboxy-protected amino acids/dipeptides or aromatic/heterocyclic sulfonamides/mercaptans . These methods could potentially be adapted for the synthesis of 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid by considering the position of the chloro and sulfamoyl groups on the benzene ring.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid often contains planar segments, such as the chlorophenyl ring, which can influence the overall geometry and electronic properties of the molecule . The inclination of substituent planes relative to each other can affect the molecule's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Compounds with azo, sulfamoyl, and benzoic acid groups can undergo various chemical reactions. For instance, the electrochemical reduction of azo compounds can lead to the formation of amino derivatives . Although the specific reactions of 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid are not detailed, it can be inferred that the presence of electron-withdrawing groups such as chloro and sulfamoyl may influence its reactivity in similar electrochemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and sulfamoyl-substituted benzoic acid derivatives can be diverse. For example, some derivatives exhibit strong inhibitory properties against carbonic anhydrase isozymes and show potential as topical antiglaucoma agents . The antimicrobial activity of thioureides derived from related compounds suggests that 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid could also possess biological activity . Additionally, the molecular structure and vibrational spectra of similar molecules have been studied, providing insights into their stability and electronic properties .
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid derivatives have been studied for their role as carbonic anhydrase inhibitors, particularly in the context of treating glaucoma. These derivatives demonstrated potent inhibitory activity against carbonic anhydrase isozymes CA II and IV, which are involved in aqueous humor secretion in the eye. Their efficacy as topical anti-glaucoma agents was confirmed through in vivo studies on rabbits (Mincione et al., 2001).
Reactivity with Sulfur- and Oxygen-Containing Nucleophiles
Research on (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, a compound related to 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid, investigated its reactivity with sulfur- and oxygen-containing nucleophiles. This study provided insights into chemical interactions and functionalization of acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).
Water Purification Applications
Studies have explored the use of chlorophenols, including derivatives similar to 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid, in water purification. These compounds were examined for their oxidation rate to carbon dioxide when exposed to near UV light in aqueous suspensions of titanium dioxide, indicating potential applications in water treatment processes (Matthews, 1990).
Synthesis of Antimicrobial Agents
Research has been conducted on synthesizing antimicrobial agents from derivatives of 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid. These studies have focused on developing compounds with moderate activity against various bacterial and fungal strains, highlighting the potential of these derivatives in creating new antimicrobial drugs (Sah et al., 2014).
Antidiabetic Agents
A significant research application of 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid derivatives is in the development of antidiabetic agents. Studies have synthesized and evaluated the in vitro antidiabetic potential of these compounds, particularly against α-glucosidase and α-amylase enzymes. These studies provide a basis for the development of new antidiabetic medications (Thakral et al., 2020).
Biodegradation Studies
Research on the biodegradation of herbicides, including chlorimuron-ethyl, has utilized derivatives of 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid. These studies offer insights into environmentally friendly methods for herbicide removal, contributing to the understanding of microbial degradation processes in environmental science (Li et al., 2016).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-8-1-3-9(4-2-8)16-21(19,20)10-5-6-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPRMTCMCSOUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)
![ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2503494.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2503500.png)
![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)







![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)
![N-[[6-(Diethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)